molecular formula C12H10ClNO B1359827 4-Chloro-3-(phenylmethoxy)pyridine CAS No. 958266-09-6

4-Chloro-3-(phenylmethoxy)pyridine

Cat. No. B1359827
CAS RN: 958266-09-6
M. Wt: 219.66 g/mol
InChI Key: CDOQJEITYQJUNR-UHFFFAOYSA-N
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Description

“4-Chloro-3-(phenylmethoxy)pyridine” is a chemical compound . It is used for research and development purposes .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

4-Chloro-3-(phenylmethoxy)pyridine has been utilized in the field of enantioselective synthesis. Researchers have developed methods for preparing enantiomerically pure 4-(dimethylamino)-3-[hydroxy(phenyl)methyl]pyridine through chemoenzymatic routes, involving bioreductions of ketones with baker's yeast. These compounds have shown important catalytic properties in the stereoselective construction of quaternary centers, highlighting their significance in asymmetric catalysis (Busto, Gotor‐Fernández, & Gotor, 2006).

Regioselective Difunctionalization

Another application of 4-Chloro-3-(phenylmethoxy)pyridine is in regioselective difunctionalization. A study reported the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. This method led to the production of various 2,3,4-trisubstituted pyridines and was adapted for continuous flow set-up, showcasing its versatility in synthetic organic chemistry (Heinz et al., 2021).

Antimicrobial Activities

In the field of microbiology, 4-Chloro-3-(phenylmethoxy)pyridine derivatives have been studied for their antimicrobial activities. Derivatives like 4-chloro-pyridine-2-carboxylic acid have been characterized and screened for their antibacterial and antifungal activities. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Tamer et al., 2018).

Electroreduction Studies

Electroreduction of substituents on a pyridine ring, including 4-chloro-3-(phenylmethoxy)pyridine, has been studied in aqueous sulfuric acid. This research provides insights into the reduction potentials and current efficiencies of various substituted pyridines, contributing to our understanding of electrochemical reactions in organic chemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).

Synthesis of Novel Heterocycle-Based Molecules

4-Chloro-3-(phenylmethoxy)pyridine has been used in the synthesis of novel heterocycle-based molecules. Research in this area focuses on the synthesis, characterization, and reactivity study of such compounds, which are potential candidates for applications in medicinal chemistry and drug development (Murthy et al., 2017).

Safety and Hazards

The safety data sheet for “4-Chloro-3-(phenylmethoxy)pyridine” suggests that it is for R&D use only and not for medicinal, household, or other use . Pyridine is known to be highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQJEITYQJUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635295
Record name 3-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958266-09-6
Record name 3-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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